3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Synthetic intermediate Chemoselective reduction Vemurafenib precursor

This tri-brominated 7-azaindole is a critical penultimate precursor for synthesizing 5-bromo-7-azaoxindole, essential for BRAF kinase inhibitors (e.g., vemurafenib analogs). Its unique C3 geminal dibromo motif enables chemoselective zinc-mediated reduction while preserving the C5 bromine for Pd-catalyzed cross-coupling—a synthetic route impossible with mono-brominated analogs. Batch-specific QC (NMR, HPLC, GC) ensures reproducible SAR studies and library generation. Sourced with ≥98% purity for reliable downstream applications.

Molecular Formula C7H3Br3N2O
Molecular Weight 370.82 g/mol
CAS No. 183208-32-4
Cat. No. B170030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS183208-32-4
Molecular FormulaC7H3Br3N2O
Molecular Weight370.82 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(C(=O)N2)(Br)Br)Br
InChIInChI=1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
InChIKeyPBCSUZHEJACRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-32-4): A Tri-Brominated 7-Azaindole-Derived Oxindole Scaffold for Kinase-Focused Medicinal Chemistry


3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-32-4) is a tri-brominated heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class, specifically the 2-oxo derivative (7-azaoxindole) [1]. The molecule features three bromine substituents at the C3 (geminal dibromo) and C5 (monobromo) positions, yielding a molecular formula of C7H3Br3N2O and a molecular weight of 370.82 g/mol [1][2]. As a heavily halogenated 7-azaindole scaffold, this compound serves as a versatile synthetic intermediate and a potential kinase inhibitor building block [3].

Why 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cannot Be Directly Substituted with Simpler 7-Azaindole Analogs in Synthesis and Biological Assays


Within the 7-azaindole class, subtle variations in halogenation pattern and oxidation state drastically alter both chemical reactivity and biological target engagement [1]. Mono-brominated analogs such as 3-bromo-7-azaindole (CAS 74420-15-8) and 5-bromo-7-azaindole (CAS 183208-35-7) lack the geminal dibromo motif at C3, which confers distinct electrophilic character and modulates hydrogen-bonding capacity of the lactam carbonyl . The 3,3-dibromo analog (CAS 113423-51-1) shares the C3 geminal dibromo pattern but lacks the C5 bromine, resulting in altered regioselectivity in cross-coupling reactions and potentially divergent kinase selectivity profiles . Substitution with a non-brominated 7-azaoxindole or the fully aromatic 7-azaindole parent would fundamentally alter the molecular recognition properties, rendering any structure-activity relationship (SAR) interpretation or synthetic route invalid [1].

Quantitative Differentiation Evidence for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Relative to Closest Analogs


Regioselective Synthetic Utility: Tribromo Intermediate Enables Chemoselective Dehalogenation to 5-Bromo-7-azaoxindole

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as the direct precursor for synthesizing 5-bromo-7-azaoxindole (5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one), a key intermediate in the synthesis of the BRAF inhibitor vemurafenib and related kinase inhibitors [1]. The tribromo compound undergoes zinc-mediated reductive dehalogenation in acetic acid, selectively removing the geminal dibromo group at C3 while retaining the C5 bromine atom [1]. This chemoselectivity is not achievable with the 3,3-dibromo analog (CAS 113423-51-1), which lacks the C5 bromine and therefore cannot yield the 5-bromo product .

Synthetic intermediate Chemoselective reduction Vemurafenib precursor

Physicochemical Differentiation: Computed Density and Molecular Weight Relative to Mono- and Di-Brominated Analogs

The computed density of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is 2.68 ± 0.1 g/cm³, significantly higher than that of 3-bromo-7-azaindole (1.79 ± 0.1 g/cm³) and the 3,3-dibromo analog (2.32 ± 0.1 g/cm³) [1][2]. The molecular weight (370.82 g/mol) exceeds that of 3-bromo-7-azaindole (197.03 g/mol) by 173.79 g/mol (88% increase) and exceeds the 3,3-dibromo analog (291.93 g/mol) by 78.89 g/mol (27% increase) [1][2]. The XLogP3-AA value of 2.3 indicates moderate lipophilicity, which influences passive membrane permeability predictions [1].

Physicochemical properties Computed descriptors Molecular recognition

Distinct Bromination Pattern Enables Orthogonal Synthetic Reactivity vs. Mono-Brominated 7-Azaindoles

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one presents a unique combination of electrophilic sites: the C3 geminal dibromo group is susceptible to reductive dehalogenation, while the C5 monobromo substituent is available for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. In contrast, 3-bromo-7-azaindole (CAS 74420-15-8) possesses only a single bromine at C3 and lacks the lactam carbonyl, limiting its utility as a precursor to 7-azaoxindole derivatives . 5-bromo-7-azaindole (CAS 183208-35-7) contains a C5 bromine but lacks the C3 geminal dibromo motif, precluding selective reductive transformations at C3 .

Cross-coupling Regioselective functionalization Building block

Documented Purity Specifications and Analytical Quality Control for Procurement Decisions

Commercial suppliers of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one report standard purity of ≥98% with batch-specific analytical data (NMR, HPLC, GC) available upon request . In comparison, the 3,3-dibromo analog (CAS 113423-51-1) is also offered at 98% purity , while 3-bromo-7-azaindole is commonly supplied at 97% purity . The availability of batch-specific QC documentation for the tribromo compound supports reproducibility in sensitive synthetic and biological applications.

Purity specification QC documentation Procurement benchmark

High-Impact Research and Industrial Applications of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Based on Quantitative Evidence


Synthesis of 5-Bromo-7-azaoxindole: A Critical Intermediate for Vemurafenib and Related BRAF Inhibitors

Researchers and process chemists developing BRAF kinase inhibitors (e.g., vemurafenib, dabrafenib analogs) utilize 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as the penultimate precursor to 5-bromo-7-azaoxindole via chemoselective zinc-mediated reduction in acetic acid at 25°C [1]. This transformation selectively removes the C3 geminal dibromo group while preserving the C5 bromine, which is essential for subsequent Pd-catalyzed cross-coupling reactions to install aryl or heteroaryl substituents [1]. The 3,3-dibromo analog cannot yield the 5-bromo product due to the absence of the C5 bromine, making the tribromo compound irreplaceable in this synthetic route .

Iterative Functionalization Strategies for 7-Azaoxindole-Based Kinase Inhibitor Libraries

Medicinal chemistry groups engaged in kinase inhibitor SAR studies can leverage the orthogonal reactivity of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to execute sequential synthetic modifications: (1) chemoselective reduction at C3 to unmask the 2-oxo-7-azaindoline core, followed by (2) Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at C5 to introduce diverse aromatic moieties [1]. This two-step sequence, which is not feasible with mono-brominated 7-azaindoles such as 3-bromo-7-azaindole or 5-bromo-7-azaindole , enables the rapid generation of compound libraries for hit-to-lead optimization in kinase inhibitor programs.

Quality-Controlled Building Block for Academic and Industrial Medicinal Chemistry Core Facilities

Core facilities and contract research organizations (CROs) requiring high-purity, batch-validated heterocyclic building blocks for parallel synthesis or fragment-based drug discovery should consider 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Commercial suppliers provide the compound at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC traces . This level of analytical rigor supports reproducible outcomes in sensitive biological assays and facilitates compliance with institutional or regulatory documentation requirements for compound provenance.

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